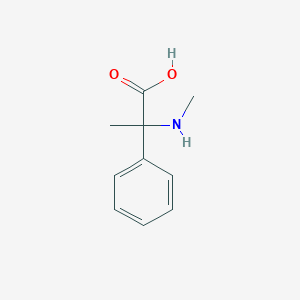

N-methyl-2-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-2-phenylalanine: is a derivative of the amino acid phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification can significantly alter the properties and reactivity of the compound, making it a subject of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenylalanine can be achieved through several methods. One common approach involves the reductive methylamination of phenylpyruvate using engineered microorganisms such as Corynebacterium glutamicum . This method involves the use of specific enzymes that facilitate the methylation process, resulting in the production of this compound with high enantiopurity and yield.

Another method involves the N-methylation of phenylalanine using chemical reagents. This can be done through the reaction of phenylalanine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction typically takes place in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective methylation of the amino group.

Industrial Production Methods

For industrial-scale production, the fermentative route using engineered microorganisms is often preferred due to its sustainability and efficiency. The process involves the cultivation of genetically modified bacteria in a bioreactor, where they convert phenylpyruvate to this compound in the presence of a methyl donor such as monomethylamine . This method offers advantages such as high yield, low environmental impact, and the ability to produce the compound with high enantiopurity.

化学反应分析

Types of Reactions

N-methyl-2-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-methyl-2-phenylacetaldehyde or N-methyl-2-phenylacetone.

Reduction: Formation of N-methyl-2-phenylethylamine or N-methyl-2-phenylethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

N-methyl-2-phenylalanine is utilized in the synthesis of bioactive compounds and pharmaceuticals. Its structural properties allow it to serve as a versatile building block in drug design. For instance, phenylalanine derivatives have been investigated for their role in developing inhibitors for various enzymes and receptors.

Case Study: PRMT5 Inhibitors

Recent studies have focused on the role of this compound in creating inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. These inhibitors are designed to selectively target tumor cells while minimizing effects on normal tissues. For example, compounds derived from this compound have shown promising results in reducing tumor burden in preclinical trials, indicating their potential as cancer therapeutics .

Biochemical Applications

N-methylation of amino acids, including this compound, is crucial for synthesizing peptides with enhanced biological activity. The methyl group can influence the peptide's conformation and stability, which is vital for its interaction with biological targets.

Synthesis of N-Methylated Amino Acids

A recent study reported an efficient method for the N-methylation of various α-amino acids using photocatalysis. This method enables the incorporation of methyl groups into amino acids like this compound, enhancing their utility in peptide synthesis . The ability to produce these modified amino acids sustainably opens avenues for their application in drug development and biochemical research.

Metabolic Engineering

The production of this compound through metabolic engineering has been explored as a sustainable approach to meet industrial demands. For example, researchers have engineered Corynebacterium glutamicum to produce this compound via reductive methylamination of phenylpyruvate. This method achieved notable yields and productivity rates, showcasing its potential for large-scale production .

Table: Production Metrics of this compound

| Parameter | Value |

|---|---|

| Titer | 0.73 g/L |

| Volumetric Productivity | 0.01 g/L/h |

| Yield | 0.052 g/g glucose |

Neurobiological Research

This compound has implications in neurobiology due to its structural similarity to neurotransmitters and its potential effects on neuronal signaling pathways. Studies have indicated that phenylalanine derivatives can influence insulin signaling and glucose metabolism, linking them to metabolic disorders such as Type 2 diabetes .

Case Study: Insulin Signaling

Research demonstrated that phenylalanine analogs can modify insulin receptor activity, leading to impaired glucose uptake in cultured cells. This finding suggests that this compound could play a role in understanding metabolic diseases and developing therapeutic strategies against insulin resistance .

Supramolecular Chemistry

The self-assembly properties of peptides containing this compound have been studied for their potential applications in creating hydrogels and nanostructures. These materials are valuable in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices .

作用机制

The mechanism of action of N-methyl-2-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of bioactive metabolites . It can also interact with neurotransmitter receptors and transporters, influencing neurological functions and potentially exhibiting antidepressant effects .

相似化合物的比较

Similar Compounds

Phenylalanine: The parent compound, which lacks the N-methyl group.

N-methylphenylalanine: A similar compound with a methyl group attached to the nitrogen atom.

2-iodo-L-phenylalanine: A phenylalanine analog with an iodine substituent at the benzene ring.

Uniqueness

N-methyl-2-phenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The N-methyl group enhances its lipophilicity, improving its membrane permeability and bioavailability . This makes it a valuable compound for drug delivery applications, particularly in crossing the blood-brain barrier .

生物活性

N-methyl-2-phenylalanine (N-Me-Phe) is a synthetic derivative of the essential amino acid phenylalanine, characterized by the substitution of a methyl group at the nitrogen atom of the amino group. This modification significantly alters its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of N-Me-Phe, focusing on its enzymatic inhibition, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Synthesis

This compound has the chemical formula C10H13N1O2. It can be synthesized through various methods such as reductive alkylation and enzymatic reactions. The structural similarity to phenylalanine allows N-Me-Phe to engage in similar biochemical pathways while exhibiting unique properties due to the presence of the methyl group.

Biological Activities

1. Enzymatic Inhibition

this compound has been investigated for its potential as an inhibitor of various enzymes involved in amino acid metabolism and neurotransmitter synthesis. Studies suggest that it may compete with L-phenylalanine for binding sites on enzymes, thereby influencing metabolic pathways related to neurotransmitter production.

2. Effects on Neurotransmitter Systems

Due to its structural resemblance to L-phenylalanine, N-Me-Phe may play a role in neurotransmitter systems by acting as a precursor in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Research indicates that derivatives of phenylalanine can modulate neurotransmitter release and cognitive functions .

3. Modulation of Insulin Signaling

Recent studies have shown that phenylalanine, including its methylated form, can impair insulin signaling and inhibit glucose uptake in adipocytes. Elevated levels of N-Me-Phe have been linked to insulin resistance, suggesting that it may play a role in metabolic disorders such as type 2 diabetes .

The biological activity of this compound is primarily attributed to its ability to mimic L-phenylalanine while introducing steric hindrance that alters protein interactions. This can affect cellular signaling pathways critical for various physiological processes:

- Competitive Inhibition : N-Me-Phe may compete with L-phenylalanine for transport across the blood-brain barrier and binding to receptors or enzymes, potentially influencing neurotransmitter synthesis and release.

- Protein Interactions : The incorporation of N-Me-Phe into peptides can enhance their stability against enzymatic degradation and introduce conformational constraints that affect protein function.

Study 1: Insulin Resistance Induction

In a study involving C57BL/6J mice fed a phenylalanine-rich diet, researchers observed significant increases in serum phenylalanine levels and subsequent insulin resistance. The administration of N-Me-Phe at 2 mM concentration was shown to inhibit insulin-stimulated glucose uptake in adipocytes, highlighting its role in metabolic dysfunctions linked to elevated amino acid levels .

Study 2: Blood-Brain Barrier Penetration

This compound has been evaluated for its potential as a drug delivery agent across the blood-brain barrier (BBB). Peptides incorporating N-Me-Phe were tested for their ability to carry drugs through BBB models, demonstrating enhanced permeability compared to non-modified counterparts .

Research Findings Summary

属性

IUPAC Name |

2-(methylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCXSFDPQFYHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。